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molecular formula C16H16BrNO2 B8373912 4-bromo-N-[2-(3-methoxyphenyl)ethyl]benzamide

4-bromo-N-[2-(3-methoxyphenyl)ethyl]benzamide

Cat. No. B8373912
M. Wt: 334.21 g/mol
InChI Key: VXKJDYGBKAMIIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856503

Procedure details

29.2 ml of 2-(4-methoxyphenyl)-ethylamine and 34.2 ml of diisopropylethylamine are added dropwise in succession at 0° C. to a solution of 43.9 g of 4-bromobenzoyl chloride in 500 ml of methylene chloride. The reaction mixture is left to warm to room temperature and stirred, subsequently diluted with methylene chloride and treated with saturated sodium hydrogen carbonate solution. The organic phase is washed with saturated sodium hydrogen carbonate solution and then saturated sodium chloride solution, dried and concentrated. There are obtained 66.1 g of 4-bromo-N-[2-(3-methoxy-phenyl)-ethyl]-benzamide, MS: m/e 333 (M+, 1 Br).
Quantity
29.2 mL
Type
reactant
Reaction Step One
Quantity
34.2 mL
Type
reactant
Reaction Step One
Quantity
43.9 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][NH2:11])=[CH:5][CH:4]=1.C(N(C(C)C)CC)(C)C.[Br:21][C:22]1[CH:30]=[CH:29][C:25]([C:26](Cl)=[O:27])=[CH:24][CH:23]=1.[C:31](=O)([O-])[OH:32].[Na+]>C(Cl)Cl>[Br:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([NH:11][CH2:10][CH2:9][C:6]2[CH:5]=[CH:4][CH:3]=[C:8]([O:32][CH3:31])[CH:7]=2)=[O:27])=[CH:24][CH:23]=1 |f:3.4|

Inputs

Step One
Name
Quantity
29.2 mL
Type
reactant
Smiles
COC1=CC=C(C=C1)CCN
Name
Quantity
34.2 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
43.9 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture is left
WASH
Type
WASH
Details
The organic phase is washed with saturated sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated sodium chloride solution, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NCCC2=CC(=CC=C2)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 66.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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